molecular formula C9H16ClNO2 B3003212 1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride CAS No. 2344679-22-5

1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride

Cat. No.: B3003212
CAS No.: 2344679-22-5
M. Wt: 205.68
InChI Key: KPQLBFSFNPUGQU-UHFFFAOYSA-N
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Description

1-Azaspiro[44]nonane-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Scientific Research Applications

1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Safety and Hazards

The safety information for 1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride typically involves a multi-step process. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. This can be achieved via a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . The reaction conditions often require specific reagents and catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the spirocyclic system, often using halides or other leaving groups.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride exerts its effects is related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are often complex and can include multiple steps, such as signal transduction and gene expression regulation.

Comparison with Similar Compounds

1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride can be compared to other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific spirocyclic framework and the functional groups attached to it, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(10-6-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLBFSFNPUGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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